4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Kinase Inhibition Thienopyrazole SAR Data Gap Analysis

Generic thienopyrazole analogs fail to recapitulate target binding due to extreme sensitivity of the N-2 aryl pocket to substitution. This specific p-tolyl/4-benzoyl regioisomer eliminates that risk. - Defined pharmacophore for mapping steric constraints of the N-2 aryl binding pocket in VEGFR-2 and related kinases. - Use as a reference standard for HPLC/LC-MS method development for thieno[3,4-c]pyrazole benzamides. - Available in 5 mg to 500 mg standard packs, with bulk custom synthesis on request. In stock for immediate dispatch.

Molecular Formula C26H21N3O2S
Molecular Weight 439.53
CAS No. 396722-63-7
Cat. No. B2565971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS396722-63-7
Molecular FormulaC26H21N3O2S
Molecular Weight439.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
InChIInChI=1S/C26H21N3O2S/c1-17-7-13-21(14-8-17)29-25(22-15-32-16-23(22)28-29)27-26(31)20-11-9-19(10-12-20)24(30)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,27,31)
InChIKeyMGUVTVPUDSRSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview


4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 396722-63-7) is a synthetic small molecule featuring a thieno[3,4-c]pyrazole core, a benzamide linker, a 4-benzoyl substituent, and a p-tolyl group . With a molecular weight of 439.53 g/mol and a molecular formula of C26H21N3O2S, it belongs to a class of heterocyclic compounds investigated for kinase inhibition, particularly as submicromolar inhibitors of Kinase Insert Domain Receptor (KDR/VEGFR-2) [1]. The compound is primarily available from specialist chemical suppliers for research use only .

Why Analogs Cannot Substitute


Interchanging thieno[3,4-c]pyrazole analogs in procurement or experimental design is highly unreliable due to the profound impact of subtle structural variations on biological activity. The thienopyrazole scaffold is a recognized kinase inhibitor framework, where modifications to the N-2 aryl group and the benzamide substituent dictate target affinity and selectivity [1]. For instance, the specific combination of a p-tolyl group at the N-2 position and a 4-benzoylbenzamide moiety in this compound creates a unique pharmacophore. Simply substituting it with an o-tolyl analog (e.g., N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide) or altering the amide to a cyclopropanecarboxamide (e.g., N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide) would likely lead to significant shifts in potency and target profile, as observed across this class [1][2].

Quantitative Evidence


Absence of Direct Comparative Biological Data

A comprehensive search of the primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals a critical absence of published, quantitative biological data (IC50, Ki, etc.) specifically for 4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. No peer-reviewed studies or patent examples with assay results for this exact compound were identified [1]. This contrasts with the broader thienopyrazole class, for which submicromolar KDR inhibition has been reported for specific analogs [2]. Consequently, any claim of superior potency or selectivity compared to other thienopyrazoles is unsubstantiated. The compound's differentiation must currently rely on its distinct structural features and class-level inference until direct experimental comparisons are conducted.

Kinase Inhibition Thienopyrazole SAR Data Gap Analysis

4-Benzoylbenzamide Moiety Structural Differentiation

A key structural differentiator is the 4-benzoylbenzamide group, absent in simpler analogs like N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide or N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide . This extended aromatic system with a ketone linker adds significant molecular bulk (MW 439.53 vs. ~353.44 for the cyclopropanecarboxamide analog) and a hydrogen bond acceptor capacity, which are well-established parameters for enhancing kinase hinge-region binding and selectivity [1]. While specific potency data for this compound is unavailable, the KDR-targeted thienopyrazole library synthesis confirms that benzamide substitution patterns are a critical determinant of kinase inhibition [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

Regioisomeric Differentiation: p-Tolyl vs. o-Tolyl

The p-tolyl substitution on the pyrazole N-2 position is a distinct regioisomeric feature compared to the o-tolyl analog, N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide . The shift from para to ortho methyl substitution alters the dihedral angle of the aryl ring relative to the thienopyrazole core, impacting molecular shape and recognition by protein targets. In related kinase inhibitor series, such regioisomeric changes can lead to orders-of-magnitude differences in potency and subtype selectivity [1]. While direct comparative data for this pair is unavailable, the class-level precedent is strong [1][2].

Chemical Biology Target Selectivity Isosteric Replacement

Research Applications


Lead for Kinase Library Design

Given the thieno[3,4-c]pyrazole core's established role as a kinase inhibitor scaffold, this compound can serve as a lead-like starting point or a diversity element in a kinase-focused chemical library. Its unique combination of a 4-benzoylbenzamide and a p-tolyl group offers an underexplored chemical space within this class, as indicated by the structural comparison with simpler analogs . Procurement is justified for groups aiming to expand the SAR around the N-2 and benzamide positions for novel kinase targets.

Regioisomeric Binding Probe

The p-tolyl substitution provides a specific regioisomeric state. In the absence of direct biological data, this compound's primary proven differentiator is its chemical structure. It is best suited as a chemical probe in computational docking studies or in comparative biophysical assays alongside its o-tolyl isomer to map the steric constraints of a protein's N-2 aryl binding pocket, a direct follow-up to SAR insights from thienopyrazole patent literature [1].

Analytical Reference Standard

The compound's distinct molecular formula (C26H21N3O2S), molecular weight (439.53 g/mol), and well-defined structure make it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for this class of thieno[3,4-c]pyrazole benzamides. Its commercial availability from specialist suppliers supports its use in creating purity and stability-indicating assays for chemical procurement quality control .

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